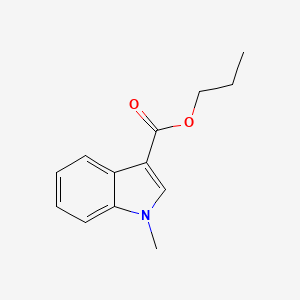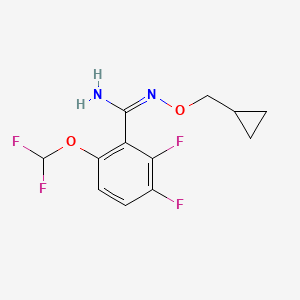![molecular formula C32H27N3O4 B6343351 Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester CAS No. 1029773-34-9](/img/structure/B6343351.png)
Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester is a useful research compound. Its molecular formula is C32H27N3O4 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 517.20015635 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been explored for their anticancer potentials. These compounds, possessing a 3-phenyl acrylic acid functionality, offer reactive sites for substitution, addition, and carboxylic acid reactions, leading to various antitumor agents. This area of research underscores the medicinal relevance of cinnamic acid derivatives, including their synthesis and biological evaluation in anticancer studies (De, Baltas, & Bedos-Belval, 2011).
Heterocyclic Compounds Bearing Triazine Scaffold
Triazine-based compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. The versatility of the triazine nucleus as a core moiety in drug development highlights its significance in medicinal chemistry. Such studies offer insights into the potential utility of structurally complex compounds in therapeutic applications (Verma, Sinha, & Bansal, 2019).
Carboxylic Ester Hydrolases in Bacteria
Research into carboxylic ester hydrolases (CEHs) in bacteria has provided valuable information on their active sites, structures, functions, and applications. These enzymes, which catalyze the hydrolysis of carboxylic esters, have been identified across a wide range of bacterial genera. Understanding the structural diversity and substrate specificity of CEHs can contribute to biotechnological and industrial applications, including the design of novel biochemical processes (Oh, Kim, & Kim, 2019).
Phosphonic Acid: Preparation and Applications
Phosphonic acid and its derivatives have found applications in various fields due to their structural similarity to phosphates and their coordination properties. These compounds are utilized in drug design, materials science, and as bioactive molecules for targeting specific biological processes. The synthesis and application of phosphonic acids represent a critical area of research for developing new chemical entities with potential therapeutic and industrial uses (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Propriétés
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O4/c36-31(30-26-13-4-6-15-28(26)33-29-16-7-5-14-27(29)30)35-19-17-34(18-20-35)24-11-8-12-25(21-24)39-32(37)38-22-23-9-2-1-3-10-23/h1-16,21H,17-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWALMMJFUODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)
